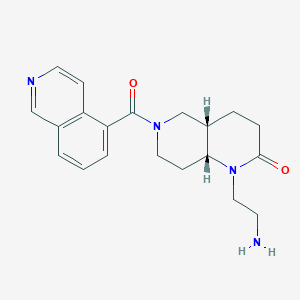![molecular formula C15H28N2O3S B5294553 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine](/img/structure/B5294553.png)
1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-3,3-dimethylpiperidine, commonly known as N-(1-ethyl-4-piperidinyl)-3,3-dimethyl-1-(2-ethylsulfonylphenyl)propenamide or Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. Etoricoxib works by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain.
作用机制
Etoricoxib works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Etoricoxib reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
Etoricoxib has been shown to have a number of biochemical and physiological effects. It reduces the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increases the production of anti-inflammatory cytokines, such as interleukin-10. Etoricoxib also reduces the production of reactive oxygen species, which can cause oxidative stress and damage to cells.
实验室实验的优点和局限性
Etoricoxib has a number of advantages and limitations for lab experiments. Its selective inhibition of COX-2 makes it a useful tool for studying the role of COX-2 in various conditions. However, its effects on other enzymes and pathways may limit its usefulness in certain experiments. Additionally, its potential side effects, such as gastrointestinal bleeding and cardiovascular events, may limit its use in certain animal models.
未来方向
There are a number of future directions for research on Etoricoxib. One area of interest is its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells. Another area of interest is its effects on neuroinflammation, as it has been shown to reduce the production of inflammatory cytokines in the brain. Additionally, further research is needed to fully understand the potential side effects of Etoricoxib and to develop strategies to mitigate them.
合成方法
Etoricoxib is synthesized through a multi-step process that involves the reaction of 2-ethylsulfonylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-ethyl-4-piperidinyl)amine to form the amide intermediate, which is then cyclized with sodium hydride to form the final product, Etoricoxib.
科学研究应用
Etoricoxib has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to be effective in reducing pain and inflammation in various conditions, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Etoricoxib has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.
属性
IUPAC Name |
(3,3-dimethylpiperidin-1-yl)-(1-ethylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-4-21(19,20)17-10-6-13(7-11-17)14(18)16-9-5-8-15(2,3)12-16/h13H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLPXDDNBCHGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethylpiperidin-1-yl)[1-(ethylsulfonyl)piperidin-4-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[imino(3-iodo-5-nitrophenyl)methyl]amino}phenyl)acetamide hydrochloride](/img/structure/B5294475.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-isopropyl-4(3H)-pyrimidinone](/img/structure/B5294476.png)
![2,4-dimethyl-5H-pyrido[3,2-b]indole hydrochloride](/img/structure/B5294483.png)
![N-[3-(N-isonicotinoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5294489.png)
![2-(2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)nicotinonitrile](/img/structure/B5294496.png)


![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1-piperidinecarboxamide](/img/structure/B5294516.png)
![2-{[(3-fluoro-4-methylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5294529.png)

![2-(4-iodophenyl)-5-methyl-4-[3-(2-propyn-1-yloxy)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5294543.png)

![1-acetyl-N-{4-[(benzylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5294563.png)
![N-(2,3-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5294571.png)